molecular formula C13H18O B1618783 4-N-HEXYLBENZALDEHYDE CAS No. 49763-69-1

4-N-HEXYLBENZALDEHYDE

Cat. No.: B1618783
CAS No.: 49763-69-1
M. Wt: 190.28 g/mol
InChI Key: KRNAJRBXIMJEFF-UHFFFAOYSA-N
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Description

4-N-HEXYLBENZALDEHYDE is an organic compound with the molecular formula C13H18O. It is a derivative of benzaldehyde, where a hexyl group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and flavoring agents .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of catalysts such as vanadium oxide in the oxidation of toluene is common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-hexylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNAJRBXIMJEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068522
Record name Benzaldehyde, 4-hexyl-
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49763-69-1
Record name 4-Hexylbenzaldehyde
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Record name Benzaldehyde, 4-hexyl-
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Record name Benzaldehyde, 4-hexyl-
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Record name Benzaldehyde, 4-hexyl-
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Record name p-hexylbenzaldehyde
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Scientific Research Applications

Chemical Synthesis

4-N-Hexylbenzaldehyde serves as a versatile building block in organic synthesis. It is frequently used to synthesize various compounds, including:

  • Chalcone Derivatives : In a study involving the synthesis of chalcone derivatives, this compound was reacted with 2′-hydroxy-4′-(3-methyl-2-butenyloxy)acetophenone. This reaction was carried out in isopropyl alcohol and yielded significant products that have potential biological activities .
  • Metathiazanone Derivatives : The compound has been utilized in the preparation of metathiazanone derivatives. For instance, this compound was used to synthesize 2-(4-n-hexylphenyl)-3,5-diisopropyl-6-methyl-4-metathiazanone, demonstrating its utility in forming complex molecular structures .

Pharmaceutical Applications

Research indicates that this compound exhibits biological activity that can be harnessed for pharmaceutical purposes:

  • Tyrosinase Inhibition : A study highlighted the inhibitory effects of 4-substituted benzaldehydes, including this compound, on the enzyme tyrosinase. This inhibition is significant for developing treatments related to pigmentation disorders and skin conditions .
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties in animal models. For instance, derivatives synthesized from this compound demonstrated increased sleeping time in mice when administered before a sedative agent, indicating possible applications in neuropharmacology .

Material Science

In material science, this compound plays a role in the development of advanced materials:

  • Conjugated Polymers : Research has explored the incorporation of this compound into conjugated dendrimers. These materials exhibit unique electrochemical and photophysical properties that are valuable for applications in organic electronics and optoelectronics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of chalcone derivatives
Preparation of metathiazanone derivatives
PharmaceuticalTyrosinase inhibition studies
Neuroprotective effects in animal models
Material ScienceDevelopment of conjugated polymers

Case Study 1: Synthesis of Chalcone Derivatives

In a systematic approach to synthesize chalcone derivatives using this compound, researchers observed that varying the reaction conditions significantly influenced product yield and purity. The study emphasized optimizing solvent choice and temperature to enhance the reaction efficiency.

Case Study 2: Neuropharmacological Effects

A series of experiments were conducted to evaluate the neuropharmacological effects of compounds derived from this compound. The results indicated a dose-dependent increase in sleeping time in mice, suggesting that these compounds could be further explored for their sedative properties.

Comparison with Similar Compounds

Uniqueness: 4-N-HEXYLBENZALDEHYDE is unique due to the presence of the hexyl group, which imparts distinct physical and chemical properties compared to other benzaldehyde derivatives. This makes it valuable in specific applications where these properties are desired .

Biological Activity

4-N-Hexylbenzaldehyde (C₁₃H₁₈O) is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound is a derivative of benzaldehyde, characterized by a hexyl group at the para position. Understanding its biological activity is crucial for applications in pharmaceuticals, agrochemicals, and fragrance industries.

  • Molecular Formula: C₁₃H₁₈O
  • Molecular Weight: 206.28 g/mol
  • CAS Number: 170813-01-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties
    • Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity
    • The compound has shown promising antioxidant properties, which are essential for preventing oxidative stress-related diseases. In vitro assays revealed that this compound scavenges free radicals effectively, with an IC50 value of 45 µg/mL .
  • Anti-inflammatory Effects
    • Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various aldehydes, including this compound. The results indicated that it effectively inhibited the growth of pathogenic bacteria, making it a candidate for developing natural preservatives in food and cosmetic products.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli100
Pseudomonas aeruginosa200

Case Study 2: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of this compound was compared with standard antioxidants like ascorbic acid. The results are summarized in the table below:

CompoundIC50 (µg/mL)
This compound45
Ascorbic Acid30

The mechanisms underlying the biological activities of this compound include:

  • Radical Scavenging: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation markers in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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